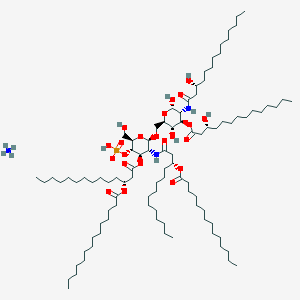
3-Cysteinylacetaminophen Trifluoroacetic Acid Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cysteinylacetaminophen Trifluoroacetic Acid Salt, also known as PQN91930, is an acetaminophen-protein adduct formed during the metabolism of acetaminophen . It has been found in isolated human serum following therapeutic and supratherapeutic doses of acetaminophen . In mice, 3-cysteinylacetaminophen decreases renal glutathione (GSH) levels .
Synthesis Analysis
The synthesis of 3-Cysteinylacetaminophen Trifluoroacetic Acid Salt involves the metabolism of acetaminophen . Silymarin pretreatment has been shown to significantly inhibit the upregulation of Cyp2e1 expression, reduce the production of 3-Cysteinylacetaminophen Trifluoroacetic Acid Salt (APAP-CYS), and restore the liver glutathione level .Chemical Reactions Analysis
3-Cysteinylacetaminophen Trifluoroacetic Acid Salt is a metabolite of Acetaminophen . It is formed during the metabolism of acetaminophen and has been found in isolated human serum .Physical And Chemical Properties Analysis
The molecular formula of 3-Cysteinylacetaminophen Trifluoroacetic Acid Salt is C11 H14 N2 O4 S . C2 H F3 O2 and its molecular weight is 384.33 .Wissenschaftliche Forschungsanwendungen
Synthesis of Cystine-Peptides : Thallium(III) trifluoroacetate is used for cleaving S-protecting groups of cysteine in trifluoroacetic acid, which leads to the spontaneous formation of cystine. This is useful for intramolecular disulfide bond-forming reactions, as demonstrated in the synthesis of model S-protected cysteine-peptides like oxytocin, urotensin II, and human calcitonin gene-related peptide (Fujii et al., 1987).
Analysis of Proteins in Reversed Phase Liquid Chromatography (RPLC) : Trifluoroacetic acid (TFA) is used as a mobile phase additive for protein analysis in RPLC. It provides symmetrical and narrow peak shapes for proteins but can decrease mass spectrometric sensitivity. This research evaluated various acidic and basic mobile phase additives for LC-MS analysis of therapeutic proteins (Bobály et al., 2015).
S-Deprotecting Reagent for Cystine Peptides Synthesis : Silver trifluoromethanesulphonate in trifluoroacetic acid is used for cleaving the acetamidomethyl (Acm) group attached to the thiol function of cysteine, proving more effective than silver trifluoroacetate. This new S-deprotecting reagent has been utilized in the synthesis of peptides like oxytocin and chicken calcitonin (Fujii et al., 1989).
Modulator at Glycine Receptor : Trifluoroacetate, a metabolite of inhaled anesthetics and a contaminant in HPLC-purified peptides, acts as an allosteric modulator at the glycine receptor, with specificity greater than other known modulators. This has implications for understanding the secondary effects of volatile anesthetics and the presence of trifluoroacetate in HPLC-purified peptides (Tipps et al., 2012).
Synthesis of Amino Acid Sequences in Proteins : A diagonal electrophoretic technique for studying amino acid sequences around cysteine and cystine residues in proteins involves converting these residues into S-aminoethylcysteine and treating the protein with S-ethyl trifluorothioacetate. This technique successfully applied to bovine insulin (Perham, 1967).
Safety And Hazards
3-Cysteinylacetaminophen Trifluoroacetic Acid Salt is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3) . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .
Eigenschaften
IUPAC Name |
(2R)-3-(5-acetamido-2-hydroxyphenyl)sulfanyl-2-aminopropanoic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4S.C2HF3O2/c1-6(14)13-7-2-3-9(15)10(4-7)18-5-8(12)11(16)17;3-2(4,5)1(6)7/h2-4,8,15H,5,12H2,1H3,(H,13,14)(H,16,17);(H,6,7)/t8-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDZGEXMJHANKLR-QRPNPIFTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)O)SCC(C(=O)O)N.C(=O)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC(=C(C=C1)O)SC[C@@H](C(=O)O)N.C(=O)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N2O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cysteinylacetaminophen Trifluoroacetic Acid Salt | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(5-{[4-(methylsulfanyl)benzyl]amino}-1H-tetrazol-1-yl)ethanol](/img/structure/B604892.png)
![2-(2-{[(4-Bromo-2-thienyl)methyl]amino}ethoxy)ethanol](/img/structure/B604893.png)
![({[5-(4-Chlorophenyl)-2-furyl]methyl}amino)acetic acid](/img/structure/B604894.png)
![N~1~-[(4-bromothiophen-2-yl)methyl]-1H-tetrazole-1,5-diamine](/img/structure/B604895.png)


![N-[1-(4-chlorophenyl)ethyl]-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B604900.png)


![4-[5-({2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}sulfanyl)-1H-tetraazol-1-yl]benzoic acid](/img/structure/B604904.png)

![N-{3-[(diphenylacetyl)amino]propyl}-4-hydroxyquinazoline-2-carboxamide](/img/structure/B604906.png)

